N-(4-Acetyl-3-chlorophenyl)acetamide

Description

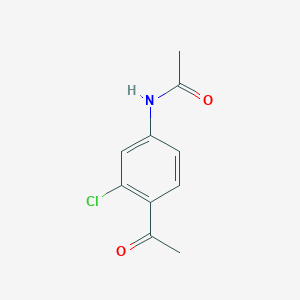

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

N-(4-acetyl-3-chlorophenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10ClNO2/c1-6(13)9-4-3-8(5-10(9)11)12-7(2)14/h3-5H,1-2H3,(H,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUQMKUAJGHLWEP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(C=C(C=C1)NC(=O)C)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70628750 | |

| Record name | N-(4-Acetyl-3-chlorophenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70628750 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

103273-72-9 | |

| Record name | N-(4-Acetyl-3-chlorophenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70628750 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for N 4 Acetyl 3 Chlorophenyl Acetamide

General Synthetic Strategies for Arylacetamide Derivatives

Arylacetamides are a significant class of organic compounds, and their synthesis is well-documented. The most common strategies involve creating the amide linkage by reacting an aromatic amine with an acetylating agent or through substitution reactions where the nitrogen atom acts as a nucleophile.

Acylation Reactions of Aromatic Amines

The most direct and widely used method for the synthesis of arylacetamides is the acylation of an aromatic amine. youtube.comyoutube.com This reaction, a type of nucleophilic acyl substitution, involves the reaction of an aniline (B41778) derivative with an acetylating agent. youtube.com The nitrogen atom of the amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acylating agent. youtube.com

Common acetylating agents include:

Acetyl Chloride: Highly reactive, often used in the presence of a base (like pyridine (B92270) or sodium hydroxide) to neutralize the HCl byproduct. This specific method is often referred to as the Schotten-Baumann reaction. youtube.com

Acetic Anhydride (B1165640): A less reactive but effective and commonly used reagent. The reaction can be performed under neutral, acidic, or basic conditions, and the byproduct is acetic acid, which is less corrosive than HCl. scribd.com

The general mechanism involves an initial nucleophilic addition of the amine to the carbonyl group, forming a tetrahedral intermediate. This is followed by the elimination of a leaving group (chloride from acetyl chloride or acetate (B1210297) from acetic anhydride) to yield the stable amide product. youtube.com

Nucleophilic Substitution Approaches

While less common for simple acetamides, the amide bond can also be formed via nucleophilic substitution reactions where an amine acts as the nucleophile. For instance, amidation of esters can be achieved by reacting them with amines, although this typically requires harsh conditions like high heat. youtube.com More recent methods have been developed that allow for the reaction of esters with metal amidoboranes at room temperature to produce amides efficiently. nih.gov These methods involve a nucleophilic addition followed by an elimination reaction. nih.gov However, for the synthesis of N-(4-Acetyl-3-chlorophenyl)acetamide, the acylation of the corresponding aromatic amine remains the more practical and straightforward approach.

Proposed Synthetic Routes for this compound

Two primary strategies are proposed:

Route A: Beginning with a chlorinated aniline, followed by Friedel-Crafts acylation.

Route B: Starting with an acetylated aniline (acetophenone), followed by chlorination.

Precursor Synthesis and Functionalization Strategies

Route A: Friedel-Crafts Acylation of a Protected Chloroaniline

This route begins with the commercially available 2-chloroaniline (B154045).

Protection of the Amine: The amino group of 2-chloroaniline is highly activating and can interfere with the subsequent Friedel-Crafts reaction by coordinating with the Lewis acid catalyst. Therefore, it must first be protected. This is conveniently achieved by converting it to an acetamide (B32628) through reaction with acetic anhydride. This forms N-(3-chlorophenyl)acetamide. The acetamido group is still an ortho-, para-director but is less activating than a free amino group, allowing for a more controlled Friedel-Crafts reaction.

Friedel-Crafts Acylation: The N-(3-chlorophenyl)acetamide is then subjected to a Friedel-Crafts acylation. wikipedia.orgmasterorganicchemistry.com This classic electrophilic aromatic substitution reaction introduces the acetyl group onto the aromatic ring. wikipedia.org The acetamido group directs the incoming electrophile (the acylium ion, CH₃CO⁺) to the para position, which is position 4 relative to the acetamido group. This regioselectivity yields the desired this compound.

Route B: Electrophilic Chlorination of a Protected Aminoacetophenone

This alternative route starts with 4-aminoacetophenone, which is also commercially available. chemicalbook.com

Protection of the Amine: Similar to Route A, the amino group of 4-aminoacetophenone is first protected as an acetamide by reacting it with acetic anhydride to form N-(4-acetylphenyl)acetamide. This step prevents side reactions and controls the regiochemical outcome of the subsequent chlorination step.

Electrophilic Aromatic Chlorination: The N-(4-acetylphenyl)acetamide is then chlorinated via an electrophilic aromatic substitution reaction. The acetamido group is a strong ortho-, para-director. Since the para position is already occupied by the acetyl group, the incoming electrophile (Cl⁺) is directed to one of the ortho positions. This results in the formation of this compound.

Optimized Reaction Conditions and Yield Enhancement

Optimizing reaction conditions is crucial for maximizing the yield and purity of the final product.

For the Friedel-Crafts Acylation in Route A, several factors can be adjusted:

| Parameter | Condition/Reagent | Purpose & Notes |

| Acylating Agent | Acetyl chloride (CH₃COCl) or Acetic Anhydride ((CH₃CO)₂O) | Acetyl chloride is more reactive. Acetic anhydride can also be used. wikipedia.org |

| Lewis Acid Catalyst | Aluminum chloride (AlCl₃) | A stoichiometric amount is typically required as it complexes with the product ketone. wikipedia.orgorganic-chemistry.org |

| Solvent | Dichloromethane, carbon disulfide, or nitrobenzene | The choice of solvent can influence reaction rate and solubility of intermediates. |

| Temperature | 0 °C to room temperature | The reaction is often started at a lower temperature and allowed to warm to control the initial exothermic reaction. |

| Work-up | Quenching with ice/water followed by acid | This step is necessary to decompose the aluminum chloride complex and separate the product. |

For the Electrophilic Chlorination in Route B, conditions can be fine-tuned as follows:

| Parameter | Condition/Reagent | Purpose & Notes |

| Chlorinating Agent | Chlorine (Cl₂), Sulfuryl chloride (SO₂Cl₂), or N-Chlorosuccinimide (NCS) | The choice of reagent affects reactivity and ease of handling. SO₂Cl₂ and NCS are often preferred in laboratory settings. |

| Solvent | Acetic acid or a chlorinated solvent (e.g., CCl₄) | Acetic acid is a common solvent for chlorination of anilides. |

| Catalyst | None or a mild Lewis acid | The activated ring often does not require a strong catalyst. |

| Temperature | Room temperature or gentle heating | Reaction conditions are generally mild due to the activated nature of the substrate. |

| Work-up | Aqueous work-up to remove byproducts | Typically involves washing with water and a mild base (e.g., sodium bicarbonate) to neutralize acid. |

Advanced Purification and Isolation Techniques

After synthesis, the crude this compound must be purified to remove unreacted starting materials, byproducts, and residual solvents. The solid nature of most acetanilides makes them well-suited for purification by recrystallization or chromatography. cerritos.eduwpmucdn.com

Recrystallization

Recrystallization is the preferred method for purifying solid organic compounds on both small and large scales. missouri.eduwikipedia.org The process relies on the principle that the desired compound and its impurities have different solubilities in a given solvent at different temperatures. cerritos.edu

Solvent Selection: An ideal solvent for recrystallization should dissolve the compound sparingly at room temperature but have high solubility at its boiling point. missouri.edu For acetanilide (B955) derivatives, water or aqueous ethanol (B145695) mixtures are often effective. wpmucdn.com A systematic approach involves testing the solubility of the crude product in small amounts of various solvents (e.g., water, ethanol, acetone, ethyl acetate) both at room temperature and when heated. missouri.edu

Procedure: The crude solid is dissolved in a minimum amount of the hot solvent to create a saturated solution. cerritos.edu If colored impurities are present, a small amount of activated charcoal may be added. The hot solution is then filtered to remove any insoluble impurities. Upon slow cooling, the solubility of the desired compound decreases, leading to the formation of pure crystals, while the impurities remain dissolved in the mother liquor. wpmucdn.com The purified crystals are then collected by vacuum filtration and washed with a small amount of cold solvent. cerritos.edu

Column Chromatography

If recrystallization does not provide adequate purity, or if the product is an oil, column chromatography is a highly effective purification technique. researchgate.netrochester.edu

Principle: This technique separates compounds based on their differential adsorption onto a stationary phase (typically silica (B1680970) gel) as a mobile phase (eluent) is passed through the column. reddit.com

Stationary Phase: Silica gel is the most common stationary phase for purifying moderately polar compounds like amides.

Mobile Phase (Eluent): A mixture of a non-polar solvent (like hexane (B92381) or petroleum ether) and a more polar solvent (like ethyl acetate or acetone) is typically used. The optimal solvent ratio is determined beforehand using thin-layer chromatography (TLC) to achieve good separation (an Rf value of ~0.3 for the desired compound is often targeted). reddit.com

Procedure: The crude product is dissolved in a minimal amount of solvent and loaded onto the top of the silica gel column. The eluent is then passed through the column, and fractions are collected. The fractions containing the pure product (as determined by TLC) are combined, and the solvent is removed by rotary evaporation to yield the purified this compound.

Spectroscopic and Structural Elucidation of N 4 Acetyl 3 Chlorophenyl Acetamide

Comprehensive Spectroscopic Characterization

Spectroscopic techniques are indispensable for the elucidation of the molecular structure of a chemical compound. A thorough characterization of N-(4-Acetyl-3-chlorophenyl)acetamide would involve a suite of spectroscopic methods to probe its electronic, vibrational, and nuclear properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule.

¹H NMR (Proton NMR): A ¹H NMR spectrum of this compound would be expected to show distinct signals for each chemically non-equivalent proton. The aromatic region would likely display a complex splitting pattern for the three protons on the phenyl ring. The acetyl and acetamide (B32628) methyl groups would each exhibit a singlet, with their chemical shifts influenced by the electronic environment. The amide proton would appear as a broad singlet.

¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum would provide information on the number of chemically distinct carbon atoms. Signals for the two carbonyl carbons (acetyl and acetamide), the aromatic carbons (with varying chemical shifts due to the effects of the chloro, acetyl, and acetamido substituents), and the two methyl carbons would be expected.

A hypothetical data table for the expected NMR signals is presented below. The exact chemical shifts (δ) would require experimental determination.

| ¹H NMR | δ (ppm) | Multiplicity | Integration | Assignment |

| Amide NH | br s | 1H | -NH- | |

| Aromatic CH | m | 3H | Ar-H | |

| Acetyl CH₃ | s | 3H | -C(O)CH₃ | |

| Acetamide CH₃ | s | 3H | -NHC(O)CH₃ |

| ¹³C NMR | δ (ppm) | Assignment |

| Carbonyl C=O | Acetyl C=O | |

| Carbonyl C=O | Acetamide C=O | |

| Aromatic C | Ar-C | |

| Methyl C | Acetyl -CH₃ | |

| Methyl C | Acetamide -CH₃ |

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The FT-IR spectrum of this compound would be expected to show characteristic absorption bands for the N-H, C=O, and C-Cl bonds, as well as aromatic C-H and C=C stretching vibrations.

A table of expected characteristic FT-IR absorption bands is provided below.

| Functional Group | Wavenumber (cm⁻¹) | Description |

| N-H Stretch | 3300-3100 | Amide N-H stretching |

| C-H Stretch | 3100-3000 | Aromatic C-H stretching |

| C=O Stretch | 1700-1670 | Acetyl C=O stretching |

| C=O Stretch | 1670-1630 | Amide I band (C=O stretching) |

| N-H Bend | 1570-1515 | Amide II band (N-H bending) |

| C=C Stretch | 1600-1450 | Aromatic C=C stretching |

| C-Cl Stretch | 800-600 | C-Cl stretching |

Mass Spectrometry (MS and High-Resolution Mass Spectrometry)

Mass spectrometry provides information about the mass-to-charge ratio of a compound and its fragments, allowing for the determination of its molecular weight and elemental composition.

MS: A standard mass spectrum would show the molecular ion peak (M⁺) corresponding to the molecular weight of this compound. The spectrum would also display fragment ions resulting from the cleavage of the molecule, which can aid in structural elucidation. The presence of chlorine would be indicated by a characteristic isotopic pattern for the molecular ion and chlorine-containing fragments (M and M+2 peaks in an approximate 3:1 ratio).

High-Resolution Mass Spectrometry (HRMS): HRMS would provide a highly accurate mass measurement of the molecular ion, allowing for the determination of the elemental formula of the compound.

| Mass Spectrometry Data | |

| Molecular Formula | C₁₀H₁₀ClNO₂ |

| Molecular Weight | 211.65 g/mol |

| Expected [M]⁺ Peak | m/z 211 |

| Expected [M+2]⁺ Peak | m/z 213 |

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of this compound, typically recorded in a solvent like ethanol (B145695) or methanol, would be expected to show absorption bands corresponding to π → π* and n → π* transitions of the aromatic ring and the carbonyl groups. The position of the maximum absorption (λ_max) would be influenced by the substituents on the phenyl ring. For comparison, N-(4-chlorophenyl)acetamide has a maximum absorption at 249 nm. nih.gov

Solid-State Structural Determination via X-ray Crystallography

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. A successful crystallographic analysis of this compound would provide precise information on bond lengths, bond angles, and intermolecular interactions.

A hypothetical crystallographic data table is presented below. The actual parameters would need to be determined experimentally.

| Crystallographic Data |

| Crystal System |

| Space Group |

| a (Å) |

| b (Å) |

| c (Å) |

| α (°) |

| β (°) |

| γ (°) |

| Volume (ų) |

| Z |

| Density (calculated) (g/cm³) |

Correlation of Spectroscopic and Crystallographic Data for Structural Confirmation

The definitive structural confirmation of this compound would be achieved by correlating the data obtained from the various spectroscopic techniques with the three-dimensional structure determined by X-ray crystallography. The number and environment of protons and carbons observed in the NMR spectra should be consistent with the solid-state structure. The functional groups identified by FT-IR spectroscopy should correspond to the bonds present in the crystal structure. The molecular formula determined by HRMS must match the formula unit obtained from the crystallographic analysis. This correlative approach provides a robust and unambiguous elucidation of the compound's structure.

Computational Chemistry and Theoretical Investigations of N 4 Acetyl 3 Chlorophenyl Acetamide

Quantum Chemical Calculations for Molecular Properties

Quantum chemical calculations are fundamental to predicting the physicochemical properties of molecules from first principles. These methods, grounded in the principles of quantum mechanics, allow for the detailed examination of molecular geometries, energies, and electronic distributions.

Density Functional Theory (DFT) Analyses

Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its balance of accuracy and computational efficiency. This method calculates the electronic structure of a molecule based on its electron density rather than the complex many-electron wavefunction. For a molecule like N-(4-acetyl-3-chlorophenyl)acetamide, DFT calculations, often employing hybrid functionals such as B3LYP, are utilized to optimize the molecular geometry and predict various properties. These calculations can determine bond lengths, bond angles, and dihedral angles of the molecule in its ground state.

Ab Initio Methods and Basis Set Considerations

Ab initio methods are a class of quantum chemistry calculations that are derived directly from theoretical principles, without the inclusion of experimental data. Methods such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) offer varying levels of accuracy and computational cost. The choice of the basis set, which is a set of mathematical functions used to build the molecular orbitals, is crucial in these calculations. Common basis sets like 6-311++G(d,p) are often employed to provide a flexible description of the electron distribution, including polarization and diffuse functions, which are important for accurately modeling systems with heteroatoms like chlorine, oxygen, and nitrogen present in this compound.

Electronic Structure and Reactivity Descriptors

The electronic structure of a molecule is key to understanding its reactivity. Computational methods provide a suite of descriptors that can quantify and visualize the electronic landscape of this compound.

Frontier Molecular Orbitals (HOMO-LUMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals that play a crucial role in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO is a significant indicator of the molecule's kinetic stability and chemical reactivity. A smaller HOMO-LUMO gap suggests that the molecule is more likely to be reactive. For this compound, the distribution of these orbitals would likely show the HOMO localized around the electron-rich acetamido and phenyl groups, while the LUMO may be distributed over the acetyl and chloro-substituted phenyl ring, indicating potential sites for nucleophilic and electrophilic attack, respectively.

Table 1: Frontier Molecular Orbital Energies (Illustrative)

| Molecular Orbital | Energy (eV) |

|---|---|

| HOMO | -6.5 |

| LUMO | -1.8 |

| HOMO-LUMO Gap | 4.7 |

Note: These are representative values and the actual values would be determined from specific quantum chemical calculations.

Natural Bond Orbital (NBO) and Charge Transfer Investigations

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and charge distribution within a molecule. It transforms the complex molecular orbitals into localized orbitals that correspond to the familiar concepts of chemical bonds, lone pairs, and core electrons. This analysis can quantify the delocalization of electron density, which is indicative of intramolecular charge transfer and hyperconjugative interactions. In this compound, NBO analysis would likely reveal significant delocalization from the nitrogen lone pair of the acetamido group to the aromatic ring, as well as interactions involving the carbonyl and acetyl groups.

Electrostatic Potential (ESP) Surface Mapping

The Molecular Electrostatic Potential (ESP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its non-covalent interactions. The ESP map is generated by calculating the electrostatic potential at the surface of the molecule. Regions of negative potential (typically colored red) indicate areas that are rich in electrons and are prone to electrophilic attack, such as the oxygen atoms of the carbonyl groups. Regions of positive potential (typically colored blue) are electron-deficient and susceptible to nucleophilic attack. For this compound, the ESP surface would highlight the negative potential around the carbonyl oxygens and the nitrogen atom, and positive potential around the hydrogen atoms of the amide and methyl groups.

Table 2: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| Hartree-Fock |

| Møller-Plesset |

Molecular Interactions and Ligand-Target Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, this method is instrumental in predicting the binding mode of a small molecule ligand to the active site of a target protein.

For a molecule like this compound, a hypothetical docking study could be performed against a relevant biological target, such as a protein kinase, which is often implicated in cancer pathways and is a common target for acetamide-containing inhibitors. The study would involve preparing the three-dimensional structures of both the ligand (this compound) and the target protein. The ligand's geometry would be optimized to its lowest energy conformation.

The docking simulation would then place the ligand into the binding site of the protein and score the different binding poses based on a scoring function that estimates the binding affinity. The results would highlight the key molecular interactions responsible for the stability of the ligand-protein complex. These interactions typically include hydrogen bonds, hydrophobic interactions, and electrostatic interactions.

For instance, the acetamido group of this compound could act as a hydrogen bond donor and acceptor, forming crucial interactions with amino acid residues in the protein's active site. The acetyl group and the chloro-substituted phenyl ring could engage in hydrophobic and van der Waals interactions, further anchoring the ligand in the binding pocket.

A summary of potential docking results could be represented as follows:

Interactive Table: Hypothetical Docking Results of this compound with a Protein Kinase Target

| Binding Pose | Docking Score (kcal/mol) | Hydrogen Bond Interactions (Residues) | Hydrophobic Interactions (Residues) |

|---|---|---|---|

| 1 | -8.5 | ASN84, GLU81 | LEU23, VAL31, ILE83 |

| 2 | -8.2 | GLN85, LYS33 | ALA45, PHE80 |

| 3 | -7.9 | ASP145 | LEU135, TRP130 |

These hypothetical results would suggest that this compound has the potential to be a potent inhibitor of the selected protein kinase, with the specific interactions providing a roadmap for future chemical modifications to enhance binding affinity and selectivity.

Molecular Dynamics Simulations for Conformational Analysis

Following molecular docking, molecular dynamics (MD) simulations can be employed to study the dynamic behavior of the ligand-protein complex over time. This provides a more realistic picture of the conformational changes and the stability of the interactions observed in the static docking poses.

An MD simulation of the this compound-protein kinase complex would be performed in a simulated physiological environment, typically a water box with appropriate ions and at a constant temperature and pressure. The simulation would track the movements of all atoms in the system over a period of nanoseconds.

Analysis of the MD simulation trajectory would provide insights into the conformational stability of the ligand within the binding site. Key parameters that are typically analyzed include:

Root Mean Square Deviation (RMSD): This measures the average deviation of the protein and ligand backbone atoms from their initial positions over the course of the simulation. A stable RMSD value indicates that the complex has reached equilibrium and the ligand is stably bound.

Root Mean Square Fluctuation (RMSF): This analysis identifies the flexible regions of the protein and the ligand by measuring the fluctuation of each atom around its average position.

Hydrogen Bond Analysis: This tracks the formation and breakage of hydrogen bonds between the ligand and the protein throughout the simulation, providing a measure of the stability of these key interactions.

The findings from an MD simulation could be summarized as follows:

Interactive Table: Hypothetical Molecular Dynamics Simulation Parameters and Results

| Parameter | Value/Description |

|---|---|

| Simulation Time | 100 ns |

| System | Ligand-protein complex in a water box with ions |

| Average RMSD of Protein | 1.5 Å |

| Average RMSD of Ligand | 0.8 Å |

| Key Stable Hydrogen Bonds | ASN84, GLU81 |

| RMSF of Binding Site Residues | Low fluctuations, indicating a stable binding pocket |

These hypothetical MD simulation results would further support the docking study by demonstrating that the predicted binding mode of this compound is stable over time. The detailed analysis of the dynamic interactions can guide the rational design of more effective inhibitors.

Structure Activity Relationship Sar Studies of N 4 Acetyl 3 Chlorophenyl Acetamide Analogs

Systematic Modification and Design of Analogs

The systematic modification of N-(4-acetyl-3-chlorophenyl)acetamide analogs involves the targeted alteration of its three main components: the N-acetyl group, the substituted chlorophenyl ring, and the acetamide (B32628) linker. Research into related aryl acetamide derivatives has demonstrated that even minor structural changes can significantly impact biological efficacy. For instance, in a series of aryl acetamide triazolopyridazines, a preference for electron-withdrawing groups on the aryl ring was observed, with 3,4-dichloro substitution patterns showing synergistic effects. nih.gov

The design of new analogs often focuses on exploring the electronic and steric effects of different substituents. Modifications can include altering the position and nature of the halogen on the phenyl ring, replacing the acetyl group with other electron-withdrawing or electron-donating moieties, and varying the length and functionality of the N-acyl chain. The synthesis of such analogs typically involves standard amide coupling reactions between a substituted aniline (B41778) and an appropriate carboxylic acid or its activated derivative. nih.gov

To illustrate the impact of these modifications, the following table presents hypothetical data based on common findings in the SAR of related acetamide compounds.

| Analog | Modification from Parent Compound | Relative Biological Activity (%) |

| Parent | This compound | 100 |

| Analog A | Removal of 3-chloro group | 60 |

| Analog B | 3-chloro moved to 2-position | 85 |

| Analog C | Replacement of 3-chloro with 3-fluoro | 95 |

| Analog D | Replacement of 4-acetyl with 4-cyano | 110 |

| Analog E | Replacement of N-acetyl with N-propionyl | 75 |

Note: The data in this table is illustrative and intended to demonstrate the principles of systematic modification. Actual biological activities would be determined experimentally.

Elucidation of Pharmacophoric Requirements for Activity

A pharmacophore is the three-dimensional arrangement of essential features that a molecule must possess to exert a specific biological effect. For this compound analogs, the key pharmacophoric features are likely to include hydrogen bond donors and acceptors, aromatic regions, and hydrophobic centers.

Role of the N-Acetyl Group

The N-acetyl group in this compound plays a significant role in its interaction with biological targets. The amide functionality can act as both a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the carbonyl oxygen). These interactions are often crucial for anchoring the molecule within a receptor's binding site. Altering the acetyl group, for instance, by increasing its chain length (e.g., to a propionyl group), can introduce steric hindrance or change the molecule's lipophilicity, which may negatively impact its activity. Conversely, replacing it with other small, polar groups could potentially enhance binding affinity if the target receptor has a complementary pocket.

Significance of the Chlorophenyl Substituent Position and Nature

The substitution pattern on the phenyl ring is a critical determinant of biological activity in many classes of compounds, including acetamides. The presence of a chlorine atom, an electron-withdrawing group, at the 3-position of the phenyl ring in this compound significantly influences the electronic properties of the aromatic ring. This, in turn, can affect its interaction with target proteins, for example, through halogen bonding or by modulating the pKa of the amide proton.

Studies on related N-(substituted phenyl)-2-chloroacetamides have shown that the position and nature of the halogen substituent can impact antimicrobial activity. nih.gov For instance, para-substituted halogenated phenyl rings have been associated with high lipophilicity, which can enhance passage through cell membranes. nih.gov The combination of the 3-chloro and 4-acetyl groups on the phenyl ring of the parent compound creates a specific electronic and steric profile that is likely essential for its biological function. The synergy of a 3,4-dichloro substitution pattern has been noted in other aryl acetamide series, suggesting that multiple electron-withdrawing substituents can be beneficial for potency. nih.gov

Correlation of Molecular Descriptors with Biological Responses

Quantitative structure-activity relationship (QSAR) studies aim to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. This is achieved by calculating various molecular descriptors that quantify different aspects of a molecule's physicochemical properties. These descriptors can be broadly categorized as electronic (e.g., Hammett constants, partial charges), steric (e.g., molar refractivity, van der Waals volume), and hydrophobic (e.g., logP).

For this compound analogs, a QSAR model could be developed by synthesizing a series of derivatives with varying substituents on the phenyl ring and the N-acyl chain. The biological activity of these analogs would then be measured, and a statistical method, such as multiple linear regression, would be used to derive an equation that relates the activity to the calculated descriptors. For example, a study on N-(substituted phenyl)-2-chloroacetamides used QSAR analysis to correlate antimicrobial potential with molecular structure. nih.gov

The following table provides examples of molecular descriptors that could be used in a QSAR study of this compound analogs.

| Descriptor | Property Quantified | Potential Impact on Activity |

| logP | Lipophilicity/Hydrophobicity | Affects membrane permeability and solubility |

| Topological Polar Surface Area (TPSA) | Polarity | Influences cell penetration and receptor binding |

| Hammett Constant (σ) | Electronic effect of substituents | Modulates the electronic nature of the phenyl ring |

| Molar Refractivity (MR) | Steric bulk and polarizability | Affects how the molecule fits into a binding site |

Computational SAR and QSAR Modeling

Computational tools play an increasingly important role in modern drug discovery and SAR studies. Molecular modeling techniques can be used to visualize the three-dimensional structure of this compound and its analogs and to simulate their interactions with biological targets.

Pharmacophore modeling can be used to generate a 3D hypothesis of the key features required for activity. This model can then be used to virtually screen large compound libraries to identify new potential leads. Docking studies can predict the binding mode and affinity of analogs within the active site of a target protein, providing insights into the molecular basis of their activity.

QSAR modeling, as discussed previously, can be performed computationally. By generating a statistically robust QSAR model, it is possible to predict the biological activity of novel, unsynthesized analogs. This in silico screening approach can help prioritize the synthesis of the most promising compounds, thereby saving time and resources. For instance, QSAR studies on acetamidosulfonamide derivatives have been used to guide the rational design of new antioxidant compounds. researchgate.net The development of such models for this compound would be a valuable step in optimizing its biological activity.

Derivatization Strategies and Lead Compound Development from N 4 Acetyl 3 Chlorophenyl Acetamide

Functional Group Modifications for Enhanced Efficacy

The functional groups present in N-(4-Acetyl-3-chlorophenyl)acetamide—the acetyl ketone, the chloro substituent, and the acetamide (B32628) linkage—are prime targets for modification to enhance biological activity. Each group can be altered to modulate the molecule's electronic properties, steric bulk, and potential for hydrogen bonding, all of which are critical for interaction with biological targets.

The acetyl group's carbonyl moiety is a versatile handle for a wide range of chemical transformations.

Condensation Reactions: The ketone can undergo condensation with various reagents like hydrazines, hydroxylamines, and semicarbazides to form hydrazones, oximes, and semicarbazones, respectively. These reactions introduce new heterocyclic or extended chain systems, which can lead to significant changes in biological activity. For instance, in a related compound, N-(4-acetylphenyl)-2-chloroacetamide, condensation of the acetyl group with thiosemicarbazide (B42300) yielded a thiosemicarbazone derivative that showed potent antibacterial and antioxidant activities. researchgate.netuea.ac.uk

Reduction: Reduction of the ketone to a secondary alcohol introduces a new chiral center and a hydrogen bond donor, which can lead to more specific interactions with a target protein.

Alpha-Halogenation: The methyl group of the acetyl moiety can be halogenated to introduce a reactive site for further nucleophilic substitution, allowing for the attachment of various other functional groups.

The chloro substituent on the aromatic ring plays a significant role in the molecule's lipophilicity and electronic character.

Nucleophilic Aromatic Substitution: While challenging, the chloro group can potentially be replaced by other nucleophiles under specific conditions (e.g., using strong bases or metal catalysis) to introduce different substituents like amines, ethers, or cyano groups. This can fine-tune the electronic nature and binding interactions of the phenyl ring.

The acetamide group is crucial for the structural integrity of the scaffold and offers opportunities for modification.

N-Alkylation/N-Arylation: The amide nitrogen can be alkylated or arylated, although this can be difficult. Such modifications would alter the hydrogen bonding capacity and steric profile of this part of the molecule.

Hydrolysis: Hydrolysis of the amide bond would yield 4-amino-2-chloroacetophenone, which can then be used as a precursor to synthesize a completely different class of derivatives through reactions at the amino group.

Scaffold Hopping and Bioisosteric Replacements

Scaffold hopping and bioisosteric replacement are powerful strategies in drug design to discover new chemotypes with similar biological activity but potentially improved properties, such as enhanced potency, better ADME (absorption, distribution, metabolism, and excretion) profiles, or novel intellectual property. nih.govnih.gov These techniques involve replacing the core structure or specific functional groups of a molecule with other chemical moieties that retain the essential interactions with the biological target. nih.govresearchgate.net

For this compound, several bioisosteric replacements could be envisioned:

Phenyl Ring Analogs: The central chlorophenyl ring could be replaced by other aromatic or heteroaromatic systems like pyridine (B92270), pyrimidine, or thiophene. These changes can alter the compound's dipole moment, hydrogen bonding capabilities, and metabolic stability while aiming to maintain the crucial orientation of the substituents.

Bioisosteres for the Acetyl Group: The acetyl group could be replaced with other electron-withdrawing groups that can act as hydrogen bond acceptors, such as a cyano (-CN), nitro (-NO2), or sulfonyl (-SO2CH3) group. These replacements can modulate the electronic properties and binding interactions with a target.

Bioisosteres for the Acetamide Group: The acetamide linker is a common feature in many bioactive molecules. nih.govontosight.ai It could be replaced with other groups that maintain a similar spatial arrangement and hydrogen bonding pattern, such as a sulfonamide (-SO2NH-), a reverse amide (-NHCO-), or various five-membered heterocyclic rings like triazoles or oxadiazoles. archivepp.com

Scaffold hopping would involve a more drastic change, replacing the entire N-(acetyl-chlorophenyl)acetamide core with a structurally different scaffold that presents key binding features in a similar 3D orientation. researchgate.net This can lead to the discovery of completely novel classes of compounds.

Conjugation and Hybridization Approaches

Conjugation and hybridization involve linking the this compound scaffold to another pharmacologically active molecule to create a single hybrid compound. This approach can lead to compounds with dual activity, improved targeting, or synergistic effects. The design of such hybrids often relies on known structure-activity relationships of both parent molecules. nih.govijcce.ac.ir

The reactive sites on this compound provide anchors for conjugation. For instance, the acetyl group can be modified to introduce a linker, which is then attached to another drug molecule. Similarly, if the acetamide is hydrolyzed, the resulting amino group is a common site for conjugation.

An example of a hybridization strategy could involve linking the this compound core to a known anticancer agent. For example, some cytotoxic agents are based on a 1,3-thiazole structure. ijcce.ac.ir A synthetic strategy could involve creating a derivative of the subject compound that can be attached to a thiazole (B1198619) moiety, in hopes of producing a hybrid with enhanced or novel anticancer properties.

This compound as a Starting Point for Medicinal Chemistry Leads

This compound is a valuable starting material, or "scaffold," for building more complex molecules in the field of medicinal chemistry. researchgate.net Its chemical structure contains several points that can be readily modified, making it an ideal precursor for generating a library of diverse compounds for biological screening.

The utility of a similar compound, N-(4-acetylphenyl)-2-chloroacetamide, has been demonstrated in the synthesis of various heterocyclic systems. researchgate.netuea.ac.uk In one study, this compound was used as a precursor to react with 2-mercaptobenzothiazole. The resulting intermediate's acetyl group was then further reacted to create a series of derivatives, including pyrazole (B372694) and thiazolin-4-one containing molecules. researchgate.netuea.ac.uk These new compounds were then tested for their biological effects.

Table 1: Biological Activity of Derivatives Synthesized from an N-(4-acetylphenyl)acetamide Analog uea.ac.uk

| Derivative | Target Organism/Activity | Result (Inhibitory Activity %) |

|---|---|---|

| Thiosemicarbazone Derivative | Escherichia coli (antibacterial) | 80.8% |

| Thiosemicarbazone Derivative | Staphylococcus aureus (antibacterial) | Not specified as most potent |

| Sulfide (B99878) Derivative | Staphylococcus aureus (antibacterial) | 91.7% |

The results from these related compounds highlight the potential of the N-(4-acetylphenyl) core structure. The thiosemicarbazone and sulfide derivatives, synthesized from the acetyl group, showed significant antibacterial activity. uea.ac.uk Furthermore, the thiosemicarbazone derivative also displayed notable antioxidant properties. uea.ac.uk These findings underscore the importance of the this compound scaffold as a foundational element for developing new medicinal chemistry leads with a range of potential therapeutic applications.

Conclusion and Future Research Directions for N 4 Acetyl 3 Chlorophenyl Acetamide

Synthesis and Characterization Advancements

Currently, there are no specific, documented methods for the synthesis of N-(4-Acetyl-3-chlorophenyl)acetamide in publicly available scientific literature. However, based on established principles of organic chemistry, a plausible synthetic route would involve the acetylation of the corresponding aniline (B41778) derivative, 4-amino-2-chloroacetophenone. This reaction would likely utilize common acetylating agents such as acetyl chloride or acetic anhydride (B1165640).

Future advancements in the synthesis of this compound would necessitate the optimization of this hypothetical reaction. This would involve a systematic investigation of various solvents, catalysts, and reaction conditions to achieve high yields and purity.

Once synthesized, a full characterization of the compound would be imperative. Standard analytical techniques would be employed to confirm its identity and purity.

Table 1: Prospective Analytical Characterization Techniques

| Technique | Purpose |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | To elucidate the molecular structure by analyzing the magnetic properties of atomic nuclei. |

| Infrared (IR) Spectroscopy | To identify the functional groups present in the molecule based on their vibrational frequencies. |

| Mass Spectrometry (MS) | To determine the molecular weight and fragmentation pattern of the compound. |

| Elemental Analysis | To determine the elemental composition of the molecule. |

Summary of Pre-clinical Biological Insights

Direct pre-clinical studies on this compound are not currently available. However, the biological activities of structurally related N-phenylacetamide and chloroacetanilide derivatives can offer valuable, albeit speculative, insights into its potential therapeutic applications.

Compounds featuring the N-phenylacetamide scaffold have been reported to exhibit a wide range of biological activities, including antibacterial, anticancer, and anti-inflammatory properties. nih.govsid.ir The presence of a chlorine atom on the phenyl ring is a common feature in many bioactive compounds and can significantly influence their pharmacokinetic and pharmacodynamic properties.

For instance, various N-phenylacetamide derivatives containing a thiazole (B1198619) moiety have demonstrated promising in vitro antibacterial activity. nih.gov Furthermore, certain N-(4-(4-Chlorophenyl)thiazol-2-yl)acetamide derivatives have been investigated as potential anticancer agents. sid.ir

It is important to underscore that these are extrapolations from related but distinct molecules. Therefore, dedicated pre-clinical screening of this compound is essential to ascertain its actual biological profile.

Promising Avenues for Mechanistic Elucidation

Given the absence of biological data for this compound, any discussion of its mechanism of action is purely hypothetical. However, should pre-clinical studies reveal any significant biological activity, the subsequent elucidation of its mechanism of action would be a critical area of research.

For example, if the compound were to exhibit antibacterial properties, mechanistic studies could investigate its potential to inhibit essential bacterial enzymes or disrupt cell wall synthesis. If anticancer activity is observed, investigations could focus on its ability to induce apoptosis, inhibit cell cycle progression, or interfere with specific signaling pathways implicated in cancer development.

Advanced techniques such as target identification and validation studies, including affinity chromatography and proteomics, could be employed to identify the specific molecular targets of this compound.

Strategic Directions for Future Compound Design and Application

The future of research on this compound is contingent on the foundational steps of its synthesis and initial biological screening. A strategic approach to future work would involve a multi-pronged effort.

Table 2: Strategic Directions for Future Research

| Research Area | Key Objectives |

| Synthesis and Library Generation | Develop a robust and scalable synthesis for this compound. Synthesize a library of analogues with modifications to the acetyl and chloro-phenyl moieties to establish structure-activity relationships (SAR). |

| Broad Biological Screening | Screen the parent compound and its analogues against a diverse panel of biological targets, including various bacterial strains, cancer cell lines, and inflammatory markers. |

| In-depth Mechanistic Studies | For any confirmed biological activity, initiate detailed studies to elucidate the mechanism of action at the molecular level. |

| Computational Modeling | Employ in silico methods to predict the binding of this compound and its analogues to potential biological targets, guiding further compound design. |

Q & A

Basic: What are the critical reaction parameters for optimizing the synthesis of N-(4-Acetyl-3-chlorophenyl)acetamide?

Methodological Answer:

Synthesis optimization requires precise control of:

- Temperature : Maintain 60–80°C during acetylation to avoid side reactions like over-oxidation or decomposition .

- Solvent Choice : Polar aprotic solvents (e.g., DMF or acetonitrile) enhance nucleophilic substitution efficiency for chlorine incorporation .

- Catalysts : Use Lewis acids (e.g., ZnCl₂) to accelerate acetyl group attachment to the phenyl ring .

- Purification : Column chromatography with silica gel (ethyl acetate/hexane gradient) removes unreacted intermediates .

Basic: Which spectroscopic and chromatographic methods validate the structural purity of this compound?

Methodological Answer:

- NMR Spectroscopy :

- ¹H NMR : Confirm acetyl (-COCH₃) protons at δ 2.1–2.3 ppm and aromatic protons at δ 7.2–7.8 ppm (split patterns indicate chlorine’s ortho effect) .

- ¹³C NMR : Detect carbonyl (C=O) at ~168–170 ppm and acetyl carbon at ~25 ppm .

- Mass Spectrometry (MS) : High-resolution ESI-MS should show [M+H]⁺ at m/z 226.04 (C₁₀H₁₁ClNO₂⁺) with isotopic peaks confirming chlorine presence .

- HPLC : Use C18 columns (acetonitrile/water mobile phase) to assess purity (>98%) and monitor degradation .

Advanced: How should researchers resolve contradictions in bioactivity data across halogen-substituted acetamide analogs?

Methodological Answer:

Contradictions often arise due to:

- Structural Variability : Fluorine (electron-withdrawing) vs. chlorine (lipophilic) substituents alter target binding. Compare IC₅₀ values across analogs using standardized assays (e.g., MTT for cytotoxicity) .

- Assay Conditions : Control pH (7.4 for physiological relevance) and solvent (DMSO concentration <0.1%) to avoid false negatives .

- Data Normalization : Use internal controls (e.g., doxorubicin for anticancer assays) and statistical tools (ANOVA with post-hoc tests) to validate significance .

Advanced: What experimental strategies elucidate the mechanism of action of this compound in cancer models?

Methodological Answer:

- Target Identification :

- Molecular Docking : Screen against kinase libraries (e.g., EGFR, VEGFR) using AutoDock Vina to predict binding affinities .

- Western Blotting : Quantify apoptosis markers (e.g., caspase-3 cleavage) and proliferation pathways (PI3K/Akt) in treated cancer cells .

- In Vivo Studies : Use xenograft models (e.g., HT-29 colon cancer) with daily oral dosing (50–100 mg/kg) to assess tumor regression and toxicity .

- Metabolomics : LC-MS/MS profiling identifies disrupted metabolic pathways (e.g., glycolysis, nucleotide synthesis) .

Basic: What protocols ensure reliable solubility and stability profiling of this compound?

Methodological Answer:

- Solubility Testing :

- Shake-Flask Method : Dissolve 1 mg in 1 mL solvents (water, PBS, DMSO) at 25°C, filter (0.22 µm), and quantify via UV-Vis (λmax ~265 nm) .

- Stability Assessment :

- Forced Degradation : Expose to heat (40°C), light (UV, 254 nm), and acidic/alkaline conditions (pH 2–9) for 48 hours; monitor degradation by TLC .

- Long-Term Storage : Store at -20°C in amber vials under nitrogen to prevent oxidation .

Advanced: How can structure-activity relationship (SAR) studies improve the potency of this compound derivatives?

Methodological Answer:

- Modification Sites :

- Acetyl Group : Replace with sulfonamide to enhance hydrogen bonding with targets .

- Chlorine Position : Synthesize 2-chloro and 4-chloro analogs to compare steric vs. electronic effects .

- Bioisosteric Replacement : Substitute chlorine with trifluoromethyl (-CF₃) to boost metabolic stability .

- In Silico Screening : Use QSAR models to predict logP and polar surface area for optimizing bioavailability .

Basic: What in vitro assays are recommended for preliminary antimicrobial evaluation of this compound?

Methodological Answer:

- Antibacterial : Broth microdilution (CLSI guidelines) against S. aureus (ATCC 25923) and E. coli (ATCC 25922); report MIC values .

- Antifungal : Agar diffusion assay against C. albicans (ATCC 90028); measure inhibition zones after 48 hours .

- Cytotoxicity Control : Test on Vero cells (CC₅₀) to ensure selectivity indices >10 .

Advanced: How can crystallography resolve polymorphic discrepancies in this compound?

Methodological Answer:

- Single-Crystal X-ray Diffraction (SCXRD) : Grow crystals via vapor diffusion (ethanol/water) and solve structures using SHELXL .

- Powder XRD : Compare experimental patterns with Cambridge Structural Database entries to identify polymorphs .

- Thermal Analysis : DSC/TGA profiles distinguish stable vs. metastable forms by melting points and decomposition temperatures .

Basic: What computational tools predict the physicochemical properties of this compound?

Methodological Answer:

- LogP and pKa : Use MarvinSketch or ACD/Labs to estimate lipophilicity (logP ~2.1) and ionization .

- Solubility Parameters : Employ Hansen Solubility Parameters (HSPiP) to screen excipients for formulation .

- ADMET Prediction : SwissADME or pkCSM forecasts bioavailability, CYP450 interactions, and toxicity .

Advanced: What strategies mitigate batch-to-batch variability in large-scale synthesis?

Methodological Answer:

- Process Analytical Technology (PAT) : Implement inline FTIR to monitor reaction progress and intermediate purity .

- Design of Experiments (DoE) : Optimize parameters (e.g., stirring rate, reagent stoichiometry) via response surface methodology .

- Quality Control : Enforce strict specifications for starting materials (e.g., ≥99% 3-chloroaniline) and validate via COA .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.